An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its chemical identity, structural characteristics, and key physicochemical parameters, alongside methodologies for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecular scaffolds.
Introduction: The Significance of the Pyrimidine-Piperazine Scaffold
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate belongs to a class of compounds that integrate the pyrimidine and piperazine moieties. Pyrimidine derivatives are of immense interest in pharmaceutical sciences due to their diverse biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The piperazine ring, a common pharmacophore, is known to improve the pharmacokinetic profile of drug candidates by enhancing their solubility and bioavailability. The strategic combination of these two heterocyclic systems in the target molecule suggests its potential as a versatile building block for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is therefore a critical first step in its journey from a laboratory curiosity to a potential clinical candidate.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.
Chemical Structure
Figure 1: 2D Chemical Structure of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.
Molecular Formula and Molecular Weight
The empirical and molecular formula of the compound is C₁₀H₁₄N₄O₂. The molecular weight of the free base is 222.24 g/mol . The dihydrochloride salt of this compound has a molecular formula of C₁₀H₁₆Cl₂N₄O₂ and a corresponding molecular weight of 295.17 g/mol [1].
Physicochemical Properties
The physicochemical properties of a compound are determinative of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Summary of Physicochemical Data
| Property | Predicted/Experimental Value | Method/Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to have moderate aqueous solubility | General characteristics of piperazine-containing compounds[2] |
| pKa | Predicted basic pKa ~7.5-8.5 | Computational prediction |
| LogP (Octanol/Water) | ~0.66 (for ethyl ester analog) | Fluorochem[3] |
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. For the closely related ethyl ester analog, ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride, an experimental LogP value of 0.66 has been reported[3]. This suggests that the methyl ester will also possess a relatively low to moderate lipophilicity, which is often favorable for achieving a balance between aqueous solubility and membrane permeability.
Acidity/Basicity (pKa)
The ionization state of a molecule at physiological pH is governed by its pKa value(s). The presence of the piperazine and pyrimidine rings, both containing basic nitrogen atoms, confers a basic character to Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. The piperazine moiety is expected to have a pKa in the range of 7.5 to 8.5, making it partially protonated at physiological pH (7.4). The pyrimidine nitrogens are significantly less basic. This ionization behavior will have a profound impact on the compound's solubility, receptor binding, and cellular uptake.
Solubility
Synthesis and Spectroscopic Characterization
The synthesis and structural confirmation of the target molecule are fundamental to any further investigation.
Synthetic Approach
A plausible synthetic route to Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate involves a nucleophilic aromatic substitution reaction. A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for this specific target[4][5].
Figure 2: General Synthetic Scheme for Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of Methyl 2-chloropyrimidine-5-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add an excess of piperazine and a base (e.g., potassium carbonate) to act as a scavenger for the hydrochloric acid byproduct.
-
Reaction Execution: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the piperazine ring protons, and the methyl ester protons. The pyrimidine protons will appear as singlets or doublets in the aromatic region (δ 8.0-9.0 ppm). The piperazine protons will likely appear as two distinct multiplets in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the protons adjacent to the pyrimidine ring and those adjacent to the secondary amine. The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm[6][7].
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct signals for the carbons of the pyrimidine ring, the piperazine ring, and the carbonyl and methyl carbons of the ester group[7][8].
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include C=O stretching of the ester at approximately 1720 cm⁻¹, C=N and C=C stretching of the pyrimidine ring in the 1600-1400 cm⁻¹ region, and C-N stretching vibrations[9][10].
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, often showing characteristic losses of the methyl ester group and fragmentation of the piperazine and pyrimidine rings[11][12][13][14].
Experimental Protocols for Physicochemical Characterization
The following section outlines standardized protocols for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.
Figure 3: Workflow for Melting Point Determination.
Detailed Protocol:
-
Ensure the sample of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is finely powdered and completely dry.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Detailed Protocol:
-
Add an excess amount of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
Detailed Protocol:
-
Prepare a standard solution of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. While some experimental data is lacking, the information presented, based on data from closely related analogs and established scientific principles, offers a solid foundation for researchers working with this compound. The provided protocols for synthesis and characterization will aid in the preparation and validation of this molecule, paving the way for further investigation into its biological activities and potential as a drug discovery lead.
References
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI. Retrieved from [Link]
- Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E, 64(7), o1234.
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). ABJAR. Retrieved from [Link]
- Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A. M., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
13 C NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). [PDF]. Retrieved from [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). ResearchGate. Retrieved from [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2021). ResearchGate. Retrieved from [Link]
-
2-piperazin-1-yl-pyrimidine. (n.d.). LookChem. Retrieved from [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). National Institutes of Health. Retrieved from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved from [Link]
-
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. (1999). Google Patents.
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). [PDF]. Retrieved from [Link]
-
Methyl 2-(isopropylamino)pyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved from [Link]
Sources
- 1. 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | C11H16N4O2 | CID 16653151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. article.sapub.org [article.sapub.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
